Cetirizine D4 dihydrochloride is a deuterated form of cetirizine, a second-generation antihistamine primarily used to alleviate allergic symptoms such as hay fever and urticaria. This compound is particularly noted for its reduced sedative effects compared to first-generation antihistamines. The chemical structure of cetirizine D4 dihydrochloride incorporates deuterium, which enhances the stability and tracking of the compound in various biochemical studies.
Cetirizine D4 dihydrochloride is classified as an antihistamine, specifically targeting the H1 receptor. Its molecular formula is , with a molecular weight of approximately 465.83 g/mol. This compound is used in both clinical settings and research, particularly in pharmacokinetic studies due to the presence of deuterium, which allows for more precise tracking in metabolic pathways.
The synthesis of cetirizine D4 dihydrochloride typically involves several steps:
Cetirizine D4 dihydrochloride participates in several key reactions:
These reactions are critical for understanding both its therapeutic effects and potential side effects.
Cetirizine D4 dihydrochloride exerts its effects primarily through:
Clinical studies have demonstrated that cetirizine effectively reduces allergic symptoms with minimal sedation .
Cetirizine D4 dihydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
Cetirizine D4 dihydrochloride is widely utilized in scientific research for:
Cetirizine-d4 dihydrochloride is a stable isotope-labeled analog of cetirizine dihydrochloride, where four hydrogen atoms at the ethoxy bridge (–O–CH₂–CH₂–) are replaced by deuterium (²H or D). Its molecular formula is C₂₁H₂₁D₄ClN₂O₃·2HCl, with a molecular weight of 465.83 g/mol. The compound exists as a white to off-white solid with a melting point of 152–155°C and is slightly soluble in water, methanol, and DMSO (when heated). Its storage requires an inert atmosphere at –20°C to maintain stability [1] [8].
The structure comprises three key moieties:
Table 1: Key Structural Features of Cetirizine-d4 Dihydrochloride
Feature | Description |
---|---|
Core Structure | [2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
Chiral Center | One asymmetric carbon (R-configuration in levocetirizine-d4) |
Deuterium Positions | Methylene groups (–CD₂–CD₂–) in the ethoxy linker |
Ionization | Dihydrochloride salt (protonated piperazine) |
Canonical SMILES | ClC₁=CC=C(C@HN₃CCN(C([²H])([²H])C([²H])([²H])OCC(=O)O)CC₃)C=C₁.Cl.Cl |
Chirality is critical: the (R)-enantiomer (levocetirizine-d4) exhibits 30-fold greater H₁-receptor affinity (Kᵢ = 3 nM) than the (S)-isomer. Enantiomeric purity (>98%) is achieved via chiral chromatography or asymmetric synthesis to ensure research reliability [6] [7] [10].
Deuterium incorporation at the metabolically vulnerable ethoxy group leverages the kinetic isotope effect (KIE), where C–D bonds cleave slower than C–H bonds under enzymatic oxidation. This reduces first-pass metabolism by cytochrome P450 enzymes, extending the half-life of the deuterated analog in vivo. Crucially, deuteriation preserves cetirizine’s steric and electronic properties, ensuring identical target engagement (H₁-receptor antagonism) and distribution patterns as the non-labeled drug [6] [7].
Table 2: Impact of Deuterium Labeling on Research Applications
Research Application | Role of Deuterium Label |
---|---|
Mass Spectrometry | Creates distinct mass shift (+4 Da) for unambiguous detection in biological matrices |
Pharmacokinetics (PK) | Enables simultaneous quantification of endogenous and exogenous cetirizine in PK studies |
Metabolic Profiling | Identifies deuterium-retaining metabolites to map biotransformation pathways |
Receptor Binding Assays | Confirms binding kinetics without isotopic interference due to minimal structural perturbation |
As an internal standard in LC-MS/MS bioanalysis, cetirizine-d4 minimizes matrix effects and recovery variations. Its near-identical chromatographic behavior (e.g., retention time, ionization efficiency) to cetirizine allows precise quantification in plasma with a detection limit of 0.1 ng/mL. This is indispensable for studies on cetirizine’s bioavailability, tissue distribution, and clearance [2] [6] [8].
The development of cetirizine-d4 dihydrochloride parallels advances in deuterated pharmaceuticals and enantiomerically pure cetirizine. Key milestones include:
Table 3: Patent Milestones for Cetirizine Dihydrochloride and Analogs
Patent/Innovation | Key Contribution | Year |
---|---|---|
WO2004050647A2 | Crystalline Form-I of enantiopure cetirizine dihydrochloride | 2004 |
EP2019096A1 | Industrial-scale synthesis of cetirizine dihydrochloride via precursor alkylation | 2008 |
CAS 1133210-23-7 assignment | Synthetic route to (R)-cetirizine-d4 dihydrochloride | 2010s |
Industrial synthesis of cetirizine-d4 involves reacting (R)-2-[4-(4-chloro-α-phenylbenzyl)piperazin-1-yl]ethanol with deuterated ethyl bromoacetate, followed by alkaline hydrolysis and dihydrochloride salt formation. Challenges include maintaining >98% isotopic purity (validated by NMR/MS) and preventing racemization during processing [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0